(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol

Description

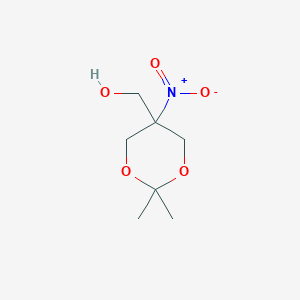

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (CAS 4728-14-7, molecular formula C₇H₁₃NO₅) is a nitro-functionalized 1,3-dioxane derivative characterized by a hydroxymethyl group at the 5-position and two methyl groups at the 2,2-positions. It serves as a critical intermediate in the synthesis of high-energy materials, such as azido derivatives and nitramines, due to its nitro group and steric stability .

The compound is synthesized via acid-catalyzed condensation of tris(hydroxymethyl)nitromethane with acetone, yielding 71% under optimized conditions . Its crystalline structure and stability make it a versatile precursor for further functionalization, including mesylation to form sulfonate esters for nucleophilic substitution reactions .

Properties

IUPAC Name |

(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO5/c1-6(2)12-4-7(3-9,5-13-6)8(10)11/h9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELOUXQKMTYFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CO)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306429 | |

| Record name | (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4728-14-7 | |

| Record name | NSC176332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol typically involves the nitration of 2,2-dimethyl-1,3-dioxane-5-methanol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining the compound in large quantities with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, affecting the oxidative state of biological molecules. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is highlighted through comparisons with analogous 1,3-dioxane derivatives. Key differences in substituents, synthesis pathways, yields, and applications are summarized below:

Table 1: Comparative Analysis of 1,3-Dioxane Derivatives

Structural and Functional Differences

Nitro Group vs. Halogen/Azide Substituents :

- The nitro group in the target compound enhances its energy density, making it suitable for explosives and propellants. In contrast, chlorophenyl-substituted analogs exhibit bioactivity (e.g., insecticidal effects) , while azide derivatives like AZONITRO are tailored for energetic applications .

- The propanenitrile derivative () demonstrates divergent reactivity, enabling hydrolysis to hydroxynitriles for pharmaceutical intermediates .

Steric and Stability Features :

- The 2,2-dimethyl groups in the target compound confer steric protection to the nitro moiety, improving thermal stability. Ethyl-substituted analogs () further enhance resistance to hydrolysis and heat .

Synthetic Efficiency :

- The target compound achieves a high yield (71%) via a one-step condensation, outperforming multi-step syntheses like AMDNNM6 (41% over five steps) .

Research Findings

- High-Energy Applications : The target compound’s nitro and hydroxymethyl groups enable facile conversion to azides (e.g., AZONITRO) and nitramines, critical in propellants and explosives .

- Biological Activity : Chlorophenyl-substituted analogs exhibit insecticidal properties, highlighting the impact of aromatic substituents on bioactivity .

- Thermal Stability : Ethyl and dimethyl substituents in 1,3-dioxanes improve thermal resilience, making them viable for industrial solvents or polymer additives .

Biological Activity

(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol is a nitro-substituted dioxane derivative that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 191.18 g/mol. Its structure features a dioxane ring with methyl and nitro substituents, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO5 |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 4728-14-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to the presence of the nitro group. This group can undergo redox reactions, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. Such interactions can disrupt normal cellular processes or inhibit enzyme activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The nitro group plays a crucial role in these processes by generating reactive oxygen species (ROS) that can lead to cellular apoptosis.

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 2: Anticancer Activity

A separate investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Q & A

What are the established synthetic routes for (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol?

Basic

The compound is synthesized via oxidative nitration of sodium 2,2-dimethyl-5-nitro-1,3-dioxane, as demonstrated in pilot-scale preparations using controlled reaction conditions . A detailed laboratory-scale method involves reacting this compound with methanesulfonyl chloride in dry methylene chloride at low temperatures (−10°C) in the presence of DIPEA as a base . Functionalization via tosylation (using tosyl chloride in pyridine/dioxane) is another route to generate intermediates for further derivatization .

How is the compound structurally characterized in academic research?

Basic

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD analysis revealed a chair conformation for the 1,3-dioxane ring, with key torsion angles (e.g., C9–O2–C1–O1 = 63.1°) confirming the equatorial positioning of substituents . SHELX software (SHELXL, SHELXS) is widely used for refinement, with Bruker APEX3 diffractometers often employed for data collection . Complementary techniques include H/C NMR and FTIR to verify functional groups and purity.

What factors influence the regioselectivity of 1,3-dioxane ring formation during synthesis?

Advanced

Regioselectivity is governed by thermodynamic and kinetic factors. For instance, acetalization reactions favor 5-membered rings (e.g., solketal) under equilibrium conditions due to lower ring strain, but 6-membered dioxanes (like the target compound) can be stabilized by bulky substituents (e.g., nitro and methyl groups) that reduce steric hindrance in the chair conformation . Reaction temperature, solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid) further modulate selectivity .

How does the nitro group affect the compound’s stability and reactivity?

Advanced

The nitro group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions (e.g., tosylation or mesylation) . However, it introduces sensitivity to acidic conditions, as nitro-substituted dioxanes may undergo hydrolysis or decomposition. Solubility data (1.049 g/L in water at 25°C) suggest moderate hydrophilicity, impacting solvent selection for reactions . Stability studies under varying pH and temperature are critical for storage and application in catalytic or pharmaceutical contexts.

What analytical techniques are optimal for confirming the compound’s conformation?

Methodological

SCXRD provides definitive conformational analysis, as seen in studies where the chair conformation was confirmed via torsion angles and equatorial positioning of substituents . Dynamic NMR can assess ring-flipping dynamics in solution, while DFT calculations (e.g., Gaussian or ORCA) predict stability of conformers. Polarimetry may be used if chiral centers are present, though the compound itself is not chiral.

What challenges arise in scaling up synthesis while maintaining purity?

Advanced

Pilot-scale oxidative nitration requires precise control of reaction parameters (e.g., temperature, stoichiometry) to avoid byproducts like regioisomeric dioxanes or nitro-reduction products . Purification challenges include isolating the product from polar intermediates; column chromatography (n-pentane:EtOAc gradients) or recrystallization are effective but time-consuming . Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress in real time.

How can the compound be derivatized for functional group transformations?

Methodological

The hydroxyl group is a key site for derivatization:

- Tosylation : React with tosyl chloride in pyridine/dioxane to form sulfonate esters, enabling nucleophilic substitutions .

- Methanesulfonation : Use methanesulfonyl chloride/DIPEA at −10°C to generate mesylates for further functionalization .

- Esterification : Employ acyl chlorides or anhydrides in the presence of DMAP to produce esters for polymer or prodrug applications .

Are there computational studies predicting the compound’s behavior in reactions?

Advanced

While direct computational studies on this compound are limited, analogous 1,3-dioxanes have been modeled using DFT to predict hydrolysis rates, ring-opening mechanisms, and substituent effects on stability . For example, studies on 2-methyl-1,3-dioxolane revealed that electron-withdrawing groups (e.g., nitro) increase ring strain and reactivity toward acid-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.